Grazoprevir - 1350514-68-9

Grazoprevir

Catalog Number: EVT-253374
CAS Number: 1350514-68-9
Molecular Formula: C38H50N6O9S
Molecular Weight: 766.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Grazoprevir is a direct-acting antiviral agent [] classified as a NS3/4A protease inhibitor []. It is used in scientific research to study the hepatitis C virus (HCV) replication cycle and develop new antiviral therapies []. Grazoprevir is a potent inhibitor of HCV NS3/4A protease, a key enzyme involved in viral replication [].

Future Directions
  • Development of new Grazoprevir-based therapies: Research efforts are focused on developing new combinations of Grazoprevir with other antiviral agents to further improve treatment outcomes and shorten treatment duration [].
  • Overcoming resistance: Studies aim to identify strategies to overcome resistance to Grazoprevir, potentially through the development of next-generation protease inhibitors or the use of combination therapies targeting multiple viral proteins [].
  • Expanding treatment options: Research continues to evaluate the efficacy and safety of Grazoprevir in specific populations, such as patients with advanced liver disease, HIV co-infection, or chronic kidney disease [, ].
Source and Classification

Grazoprevir is classified as a macrocyclic compound and belongs to the class of protease inhibitors. Its development was driven by the need for effective treatments against hepatitis C, particularly in patients with resistant viral strains. The compound is often used in combination with other antiviral agents, such as Elbasvir, to enhance therapeutic outcomes and minimize the risk of viral resistance.

Synthesis Analysis

Methods and Technical Details

  1. Formation of the Core Structure: The initial step involves synthesizing the dichloroquinoxaline core.
  2. Functionalization: Subsequent reactions introduce functional groups necessary for biological activity.
  3. Cyclization: The final steps involve cyclization processes that yield the macrocyclic structure characteristic of Grazoprevir.

This efficient synthetic pathway highlights the compound's accessibility for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Grazoprevir can be described as follows:

  • Chemical Formula: C22H26N4O3S
  • Molecular Weight: 426.54 g/mol
  • Grazoprevir features a complex macrocyclic structure that includes a quinoxaline moiety, which is essential for its interaction with the hepatitis C virus protease.

The structural analysis reveals critical interactions that contribute to its potency, including hydrogen bonds and hydrophobic interactions with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Grazoprevir undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  1. Hydrolysis: Under acidic or alkaline conditions, Grazoprevir can undergo hydrolysis, which may affect its stability and efficacy.
  2. Oxidation: Exposure to oxidative agents may lead to degradation products that can impact therapeutic effectiveness.
  3. Degradation Studies: Comprehensive stability studies have shown how Grazoprevir behaves under different environmental conditions, providing insights into its shelf life and storage requirements .

These reactions are crucial for understanding both the synthesis process and the compound's behavior in biological systems.

Mechanism of Action

Process and Data

Grazoprevir exerts its antiviral effects by specifically inhibiting the hepatitis C virus non-structural protein 3/4A protease. This protease is vital for processing viral polyproteins into functional proteins necessary for viral replication. The mechanism involves:

  1. Binding Affinity: Grazoprevir binds to the active site of the protease, preventing substrate access.
  2. Disruption of Viral Replication: By inhibiting this enzyme, Grazoprevir effectively halts the replication cycle of the hepatitis C virus, leading to decreased viral load in infected patients.

Studies have shown that Grazoprevir maintains high potency across various hepatitis C virus genotypes due to its unique structural interactions with key residues in the protease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Grazoprevir exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Demonstrates stability under neutral conditions but is susceptible to degradation under extreme pH or oxidative conditions.

These properties are essential for formulating effective dosage forms and ensuring stability throughout its shelf life.

Applications

Scientific Uses

Grazoprevir's primary application lies in its use as an antiviral medication for treating chronic hepatitis C infections. Its combination with Elbasvir has been particularly effective in clinical settings, providing a well-tolerated treatment option that leads to sustained virologic response rates across diverse patient populations.

In addition to its therapeutic use, Grazoprevir serves as a valuable tool in research settings aimed at understanding hepatitis C virus biology and resistance mechanisms. Its role in drug development continues to be significant as researchers explore new combinations and formulations to enhance treatment efficacy further.

Molecular Mechanisms of Action and Target Engagement

Structural Basis of NS3/4A Protease Inhibition

Grazoprevir exemplifies modern structure-based drug design through its macrocyclic architecture and precision targeting of the hepatitis C virus (HCV) NS3/4A protease. This serine protease cleaves the HCV polyprotein at four specific junctions, liberating essential nonstructural proteins (NS4A–NS5B) required for viral replication. Inhibition of this enzyme halts viral maturation, positioning NS3/4A as a critical therapeutic target [1] [7].

Macrocyclic Constraint Design and Binding Affinity Optimization

The core innovation of grazoprevir lies in its macrocyclic P2-P4 constraint—a 15-membered ring system that pre-organizes the molecule into its bioactive conformation. This structural feature significantly enhances binding affinity by reducing the entropic penalty associated with target binding. Unlike first-generation linear protease inhibitors (e.g., telaprevir), the macrocycle enforces optimal positioning of key pharmacophores:

  • The quinoxaline moiety engages the S1/S3 subsites
  • The cyclopropyl sulfonamide group occupies the S2 pocket
  • The acylsulfonamide anchors the catalytic serine [1] [6]

This constrained architecture yields a 50-fold improvement in binding affinity compared to non-macrocyclic analogs. Synthetic routes to grazoprevir emphasize ring closure via intramolecular condensation as the pivotal step (GRAZ-007 → GRAZ-008), ensuring proper spatial orientation of these critical elements [2].

Table 1: Structural Advantages of Macrocyclic NS3/4A Inhibitors vs. Linear Analogs

ParameterGrazoprevir (Macrocyclic)Linear Inhibitors
Binding Affinity (Kd, nM)0.315–50
ΔG Binding (kcal/mol)-12.7-9.2 to -10.5
Entropic Penalty (TΔS)LowHigh
Resistance BarrierHighModerate

Quinoxaline Core Interactions with Catalytic Triad Residues

The quinoxaline heterocycle serves as the central pharmacophore mediating critical interactions with the catalytic triad residues His57, Asp81, and Ser139 (HCV GT1b numbering):

  • Hydrogen bonding: The quinoxaline N-atom donates a hydrogen bond to the backbone carbonyl of Ala157 (distance: 2.1 Å)
  • π-stacking: The electron-deficient ring stacks against the imidazole side chain of His57
  • Hydrophobic packing: Methyl and methoxy substituents fill the S3 pocket lined by Leu135, Val158, and Ala166 [1] [7]

These interactions collectively achieve exceptional potency, with grazoprevir inhibiting NS3/4A protease at picomolar concentrations (IC₅₀ = 4 pM for GT1b). Resistance mutations at positions 155, 156, or 168 primarily disrupt these precise van der Waals contacts rather than catalytic function, underscoring the structural sensitivity of the inhibitor-enzyme interface [3] [4].

Table 2: Impact of Resistance-Associated Variants (RAVs) on Grazoprevir Binding

VariantFold-Change in IC₅₀Structural Consequence
A156T120xSteric clash with quinoxaline methoxy group
D168V85xLoss of salt bridge with acylsulfonamide
R155K25xReduced π-stacking with quinoxaline core
Y56H15xAltered S2 pocket conformation

Pan-Genotypic Efficacy and Subtype-Specific Activity Profiles

Differential IC₅₀ Values Across HCV Genotypes 1–6

Grazoprevir demonstrates broad-spectrum inhibition against HCV genotypes 1–6, though with significant potency variations reflecting NS3/4A genetic diversity:

Table 3: Grazoprevir Potency Across HCV Genotypes (Replicon Assays)

GenotypeSubtypeMean IC₅₀ (pM)Fold-Change vs. GT1b
11a7.01.75x
11b4.0Reference
22a80.020x
33a900.0225x
44a62.015.5x
55a25.06.25x
66a110.027.5x

Data reveals exceptional activity against GT1 (1a/1b) and GT4, moderate efficacy against GT2 and GT5, and reduced potency against GT3a. This hierarchy stems from:

  • GT3a polymorphism: The Q168R substitution creates steric hindrance in the S2 pocket
  • GT2a divergence: Reduced hydrophobic complementarity in the S4 binding region
  • GT1b optimization: Perfect geometric match with catalytic site topology [1] [5]

Despite reduced in vitro potency against GT3, grazoprevir achieves >92% SVR12 rates in clinical settings when combined with NS5A inhibitors, demonstrating the clinical relevance of combination therapy in overcoming genotype-related potency limitations [2] [5].

Role of NS3/4A Conformational Dynamics in Inhibitor Potency

NS3/4A exhibits significant inter-genotype conformational plasticity, particularly in:

  • Catalytic triad mobility: His57 side chain rotamer preferences differ between GT1b (optimal for quinoxaline stacking) and GT3a (suboptimal)
  • Loop dynamics: The Gly137-Ser142 loop adopts a semi-open conformation in GT2/3, reducing hydrophobic contacts with the macrocycle
  • Zinc coordination: Genotype-specific variations in the Zn²⁺-binding domain (Cys97-His107) propagate to the active site through allosteric networks [1] [8]

Grazoprevir's design mitigates these variations through strategic rigidity:

  • The macrocyclic scaffold restricts conformational flexibility, preventing entropy-driven potency loss
  • The quinoxaline core maintains hydrogen bonding even with shifted catalytic residues
  • Hydrophobic P2 substituents adapt to S2 pocket polymorphisms via induced fit binding

Molecular dynamics simulations confirm grazoprevir reduces NS3/4A conformational entropy by 40% compared to unbound protease, explaining its resilience against genotype-specific structural variations. This "dynamic stabilization" mechanism underpins its pan-genotypic utility despite differential IC₅₀ values [1] [6].

Properties

CAS Number

1350514-68-9

Product Name

Grazoprevir

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

Molecular Formula

C38H50N6O9S

Molecular Weight

766.9 g/mol

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.